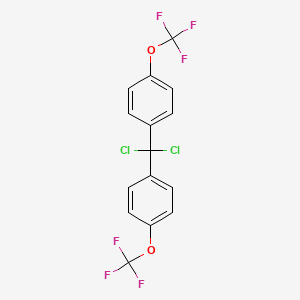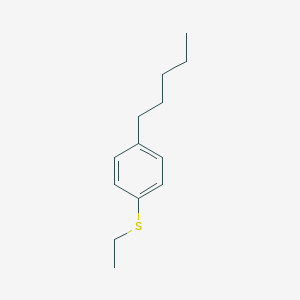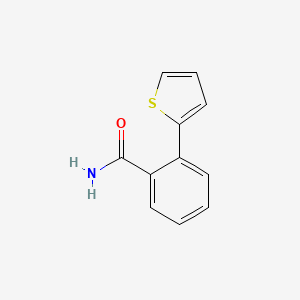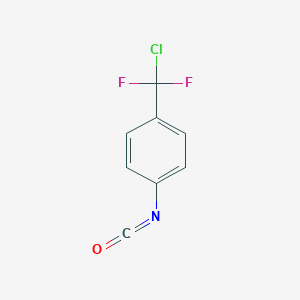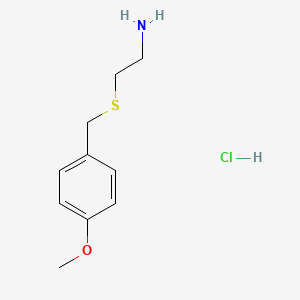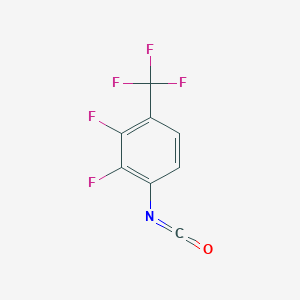
2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95% (DFTFPI) is a chemical compound with a wide range of applications in scientific research, laboratory experiments, and industrial processes. It is a colorless liquid with a low boiling point and a strong odor. It has a molecular formula of C7H3F5NO and a molecular weight of 213.1 g/mol. DFTFPI is used in various chemical processes, including the synthesis of pharmaceuticals, pesticides, and other organic compounds.
作用机制
2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95% is used in a variety of chemical processes due to its unique properties. It is a strong nucleophile, which means that it can easily react with other molecules, such as electrophiles. This makes it useful in a variety of reactions, such as nucleophilic substitution reactions and additions to double bonds. Additionally, 2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95% is a strong electrophile, which makes it useful in electrophilic substitution reactions.
Biochemical and Physiological Effects
2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95% is a strong nucleophile and electrophile, and thus can react with various biomolecules in the body. It has been shown to react with proteins and nucleic acids, and has been shown to interact with various receptors in the body. Additionally, 2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95% has been shown to inhibit the activity of enzymes, such as cytochrome P450.
实验室实验的优点和局限性
2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95% is a useful compound for laboratory experiments due to its low boiling point and strong odor. It is also relatively inexpensive and easy to obtain. However, it is a highly reactive compound, and thus must be handled with care in the laboratory. Additionally, it is important to use protective equipment when working with 2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95%, as it can cause irritation to the skin and eyes.
未来方向
2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95% has a wide range of potential applications, and thus there are many potential future directions for research. One potential area of research is the development of more efficient and cost-effective methods for the synthesis of 2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95%. Additionally, further research could be conducted on the biochemical and physiological effects of 2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95%, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Finally, further research could be conducted on the potential environmental effects of 2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95%, as it is a highly reactive compound.
合成方法
2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95% can be synthesized by a number of different methods. The most common method is the reaction of 2,3-difluorophenol with trifluoromethyl isocyanate. This reaction occurs in the presence of a catalyst, such as triethylamine or pyridine. The reaction proceeds through a nucleophilic substitution mechanism, with the trifluoromethyl isocyanate displacing the 2,3-difluorophenol. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and the product can be purified by distillation.
科学研究应用
2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95% is widely used in scientific research, particularly in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of fluorinated compounds, such as fluorinated polymers and fluorinated surfactants. Additionally, 2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95% is used in the synthesis of organometallic compounds, such as Grubbs’ catalyst, which is used in the synthesis of polymers and other organic compounds.
属性
IUPAC Name |
2,3-difluoro-1-isocyanato-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5NO/c9-6-4(8(11,12)13)1-2-5(7(6)10)14-3-15/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCLSQWIYVEPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-1-isocyanato-4-trifluoromethylbenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


